
PROTAC_ERRalpha
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Proteolysis-targeting chimeras (PROTACs) are a class of heterobifunctional molecules designed to induce the degradation of specific proteins within cells. PROTAC_ERR is a member of this class, leveraging the ubiquitin-proteasome system to target and degrade the estrogen-related receptor alpha (ERR). This receptor is implicated in various cancers, including breast cancer, making PROTAC_ERR a promising therapeutic candidate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC_ERR involves the conjugation of two ligands via a linker. One ligand binds to the target protein (ERR), while the other recruits an E3 ubiquitin ligase. The synthetic route typically involves:
Ligand Synthesis: The ligands are synthesized separately using standard organic synthesis techniques.
Linker Attachment: The ligands are then connected using a bifunctional linker, often through amide bond formation or click chemistry.
Purification: The final product is purified using chromatographic techniques to ensure high purity
Industrial Production Methods
Industrial production of PROTAC_ERR follows similar synthetic routes but on a larger scale. This involves:
Batch Synthesis: Large-scale reactors are used to synthesize the ligands and linkers.
Automated Purification: High-throughput purification systems are employed to handle large quantities of the compound.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product
Analyse Des Réactions Chimiques
Types of Reactions
PROTAC_ERR undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, altering its activity.
Reduction: Reduction reactions can modify the functional groups on the ligands, affecting their binding affinity.
Substitution: Substitution reactions can be used to modify the linker or ligands, potentially enhancing the compound’s efficacy
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles
Major Products
The major products formed from these reactions include modified versions of PROTAC_ERR with altered binding affinities and degradation efficiencies .
Applications De Recherche Scientifique
PROTAC_ERR has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and develop new synthetic methodologies.
Biology: Employed to investigate the role of ERR in cellular processes and disease mechanisms.
Medicine: Explored as a potential therapeutic agent for cancers and other diseases involving ERR.
Industry: Utilized in drug discovery and development processes to identify new therapeutic targets
Mécanisme D'action
PROTAC_ERR exerts its effects by binding to the estrogen-related receptor alpha and recruiting an E3 ubiquitin ligase. This interaction facilitates the ubiquitination of ERR, marking it for degradation by the proteasome. The degradation of ERR disrupts its signaling pathways, leading to reduced cancer cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
ARV-110: Targets androgen receptors in prostate cancer.
NX-2127: Targets Bruton’s tyrosine kinase in hematologic cancers.
AUTACs: Autophagy-targeting chimeras that function via ubiquitination .
Uniqueness of PROTAC_ERR
PROTAC_ERR is unique in its specific targeting of the estrogen-related receptor alpha, making it particularly valuable for treating cancers that overexpress this receptor. Its design allows for selective degradation, minimizing off-target effects and enhancing therapeutic efficacy .
Propriétés
Formule moléculaire |
C46H47F3N6O9S2 |
|---|---|
Poids moléculaire |
949.0 g/mol |
Nom IUPAC |
(2S,4R)-1-[(2S)-2-[3-[2-[(5Z)-5-[[4-[4-cyano-2-(trifluoromethyl)phenoxy]-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H47F3N6O9S2/c1-26-39(65-25-52-26)30-10-6-27(7-11-30)23-51-41(58)33-21-31(56)24-55(33)43(60)40(45(2,3)4)53-38(57)14-16-63-17-15-54-42(59)37(66-44(54)61)20-28-8-13-35(36(19-28)62-5)64-34-12-9-29(22-50)18-32(34)46(47,48)49/h6-13,18-20,25,31,33,40,56H,14-17,21,23-24H2,1-5H3,(H,51,58)(H,53,57)/b37-20-/t31-,33+,40-/m1/s1 |
Clé InChI |
IIJORMBEWMYDEN-FRKKMCEPSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCN4C(=O)/C(=C/C5=CC(=C(C=C5)OC6=C(C=C(C=C6)C#N)C(F)(F)F)OC)/SC4=O)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCN4C(=O)C(=CC5=CC(=C(C=C5)OC6=C(C=C(C=C6)C#N)C(F)(F)F)OC)SC4=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one](/img/structure/B12415209.png)
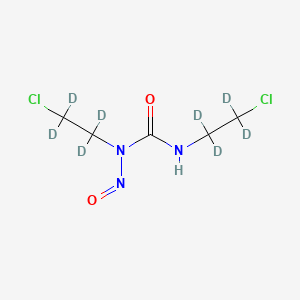
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B12415216.png)



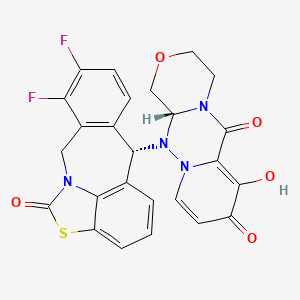
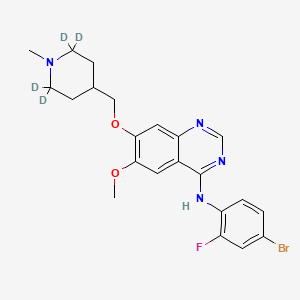
![2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B12415258.png)
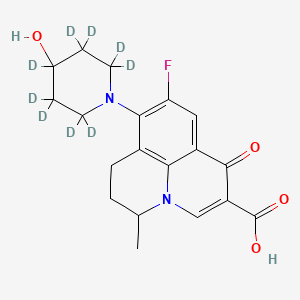
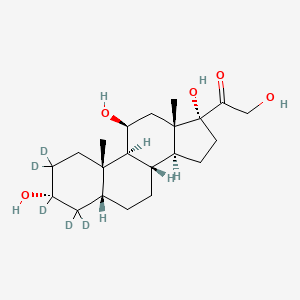
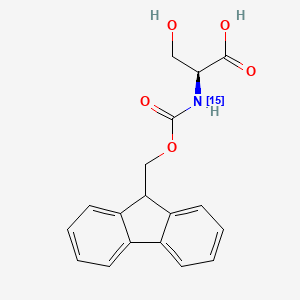
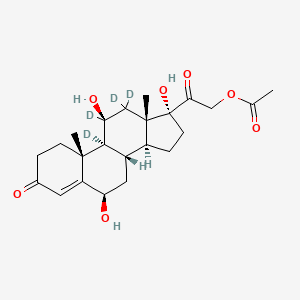
![(5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12415288.png)
